molecular formula C17H20OS2 B12635371 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol CAS No. 920979-48-2

1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol

Cat. No.: B12635371
CAS No.: 920979-48-2
M. Wt: 304.5 g/mol
InChI Key: NTWFSTWDNJYXCC-UHFFFAOYSA-N
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Description

1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol is a complex organic compound featuring a cyclohexanol core with a phenyl-dithiolan-ethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol typically involves multi-step organic reactions. One common approach includes the formation of the dithiolan ring through the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted phenyl derivatives.

Scientific Research Applications

1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol involves its interaction with molecular targets through its dithiolan and ethynyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The electron-withdrawing nature of the phenyl-dithiolan group helps stabilize the compound and enhance its reactivity .

Comparison with Similar Compounds

    1,2-Dithiolane derivatives: These compounds share the dithiolan ring structure and exhibit similar reactivity.

    Phenyl-ethynyl derivatives: Compounds with phenyl-ethynyl groups show comparable chemical behavior.

    Cyclohexanol derivatives: These compounds have a similar cyclohexanol core but differ in their substituents.

Uniqueness: 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol is unique due to the combination of its dithiolan ring, ethynyl linkage, and cyclohexanol core.

Properties

CAS No.

920979-48-2

Molecular Formula

C17H20OS2

Molecular Weight

304.5 g/mol

IUPAC Name

1-[2-(2-phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol

InChI

InChI=1S/C17H20OS2/c18-16(9-5-2-6-10-16)11-12-17(19-13-14-20-17)15-7-3-1-4-8-15/h1,3-4,7-8,18H,2,5-6,9-10,13-14H2

InChI Key

NTWFSTWDNJYXCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#CC2(SCCS2)C3=CC=CC=C3)O

Origin of Product

United States

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